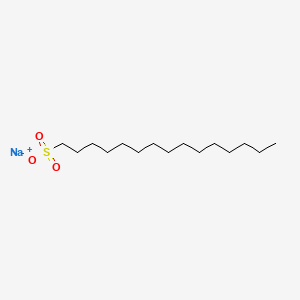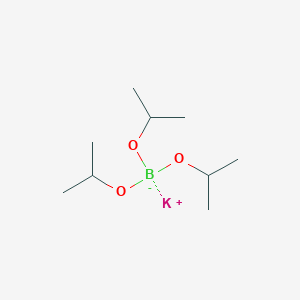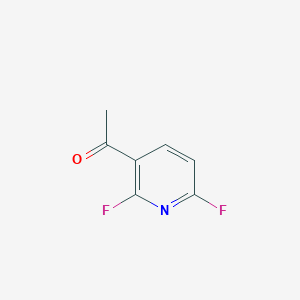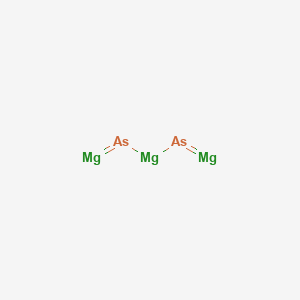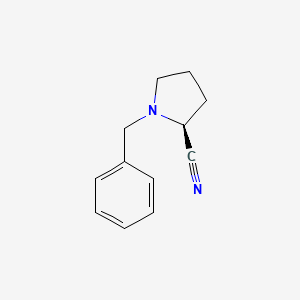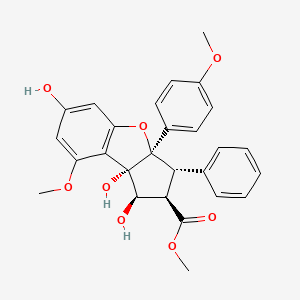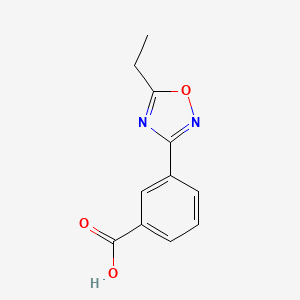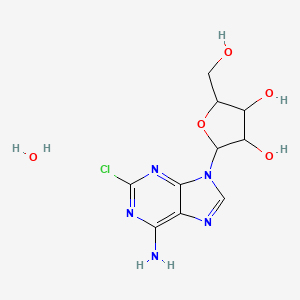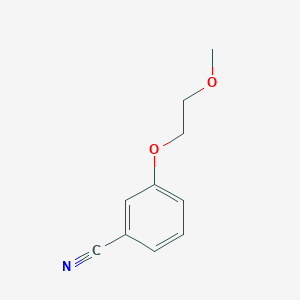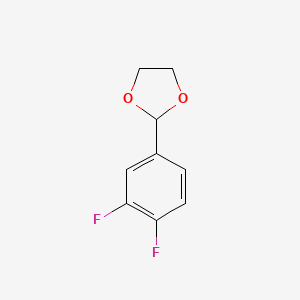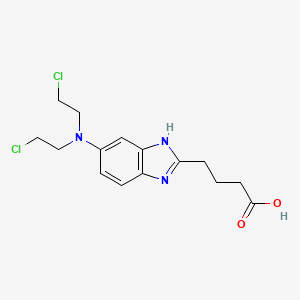
N-Desmetilbendamustina
Descripción general
Descripción
N-desmetilbendamustina es un metabolito activo del agente quimioterapéutico bendamustina. Bendamustina es un agente alquilante bifuncional utilizado principalmente en el tratamiento de la leucemia linfocítica crónica y el linfoma no Hodgkin . This compound se forma mediante la desmetilación del anillo de benzimidazol en bendamustina por la isoforma del citocromo P450 CYP1A2 .
Aplicaciones Científicas De Investigación
N-desmetilbendamustina tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
N-desmetilbendamustina ejerce sus efectos principalmente a través de su papel como agente alquilante. Forma enlaces covalentes con el ADN, lo que lleva a entrecruzamientos intra e intercatenarios. Estos entrecruzamientos resultan en daño al ADN, que finalmente causa la muerte celular . El compuesto se dirige a las células que se dividen rápidamente, lo que lo hace eficaz contra las células cancerosas .
Compuestos similares:
γ-hidroxi-bendamustina: Otro metabolito de bendamustina con efectos similares pero menos potentes.
Monohidroxi-bendamustina: Un metabolito menor con menor potencial citotóxico.
Dihidroxi-bendamustina: Otro metabolito menor formado durante el metabolismo de bendamustina.
Singularidad: this compound es única debido a su vía de formación específica y su papel como metabolito activo de bendamustina. Su capacidad para formar entrecruzamientos de ADN e inducir la muerte celular la convierte en un compuesto valioso en la investigación y terapia del cáncer .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
N-Desmethylbendamustine plays a significant role in biochemical reactions, particularly in the inhibition of cell proliferation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme CYP1A2, which is responsible for its formation from bendamustine . Additionally, N-Desmethylbendamustine inhibits the proliferation of non-cancerous peripheral blood leukocytes and lymphoma cells, indicating its potential as an anti-cancer agent .
Cellular Effects
N-Desmethylbendamustine exerts several effects on different types of cells and cellular processes. It has been shown to inhibit the proliferation of non-cancerous peripheral blood leukocytes and various lymphoma cell lines, including SU-DHL-1, SU-DHL-9, and Daudi lymphoma cells . This inhibition is achieved through the induction of DNA damage and subsequent apoptosis. N-Desmethylbendamustine also influences cell signaling pathways, gene expression, and cellular metabolism by causing DNA strand breaks and activating DNA damage response mechanisms .
Molecular Mechanism
The molecular mechanism of N-Desmethylbendamustine involves its ability to crosslink DNA and produce single- and double-strand breaks. These breaks lead to the activation of DNA damage response pathways and apoptosis . N-Desmethylbendamustine also inhibits mitotic checkpoints and induces mitotic catastrophe, further contributing to its anti-cancer effects . The compound’s interactions with DNA and its ability to cause extensive and durable DNA damage distinguish it from other alkylating agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desmethylbendamustine have been observed to change over time. The compound is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . The stability and degradation of N-Desmethylbendamustine are influenced by its interaction with the cytochrome P450 enzyme CYP1A2 . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with higher concentrations of the compound associated with increased probability of nausea or infection .
Dosage Effects in Animal Models
The effects of N-Desmethylbendamustine vary with different dosages in animal models. Higher concentrations of the compound have been associated with increased cytotoxicity and adverse effects, such as nausea and infection . The threshold effects observed in these studies indicate that careful dosage management is necessary to minimize toxic effects while maximizing therapeutic benefits .
Metabolic Pathways
N-Desmethylbendamustine is involved in metabolic pathways mediated by the cytochrome P450 enzyme CYP1A2 . This enzyme catalyzes the oxidative demethylation of bendamustine to form N-Desmethylbendamustine . The compound’s involvement in these metabolic pathways affects its overall pharmacokinetic profile and contributes to its therapeutic effects .
Transport and Distribution
The transport and distribution of N-Desmethylbendamustine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is rapidly distributed following intravenous infusion, with a triphasic elimination pattern . The intermediate phase represents the effective half-life of N-Desmethylbendamustine, while the terminal phase contributes minimally to its overall systemic exposure .
Subcellular Localization
N-Desmethylbendamustine’s subcellular localization affects its activity and function. The compound’s ability to crosslink DNA and induce DNA damage response mechanisms is influenced by its localization within the cell nucleus . Additionally, post-translational modifications and targeting signals may direct N-Desmethylbendamustine to specific cellular compartments, further modulating its effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-desmetilbendamustina implica la desmetilación de bendamustina. Este proceso se lleva a cabo típicamente utilizando enzimas del citocromo P450, específicamente CYP1A2 . Las condiciones de reacción incluyen la presencia de estas enzimas y cofactores apropiados para facilitar el proceso de desmetilación.
Métodos de producción industrial: La producción industrial de this compound sigue principios similares pero a mayor escala. El proceso implica el uso de biorreactores que contienen las enzimas y sustratos necesarios para producir el compuesto de manera eficiente. La reacción se controla y monitorea para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: N-desmetilbendamustina experimenta varios tipos de reacciones químicas, incluyendo:
Reducción: Aunque menos comunes, las reacciones de reducción pueden ocurrir en condiciones específicas.
Sustitución: this compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Enzimas del citocromo P450, oxígeno y cofactores.
Reducción: Agentes reductores como el borohidruro de sodio.
Sustitución: Diversos nucleófilos y electrófilos dependiendo de la reacción específica.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen γ-hidroxi-bendamustina y otros metabolitos menores .
Comparación Con Compuestos Similares
γ-hydroxybendamustine: Another metabolite of bendamustine with similar but less potent effects.
Monohydroxy-bendamustine: A minor metabolite with lower cytotoxic potential.
Dihydroxy-bendamustine: Another minor metabolite formed during the metabolism of bendamustine.
Uniqueness: N-desmethyl Bendamustine is unique due to its specific formation pathway and its role as an active metabolite of bendamustine. Its ability to form DNA crosslinks and induce cell death makes it a valuable compound in cancer research and therapy .
Propiedades
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZIKXXNXMYQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41515-13-3 | |
| Record name | N-Desmethylbendamustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLBENDAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


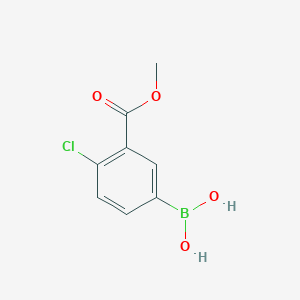
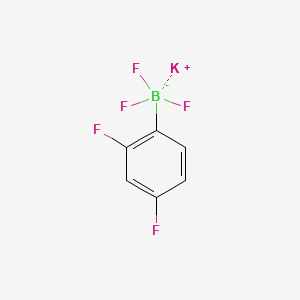
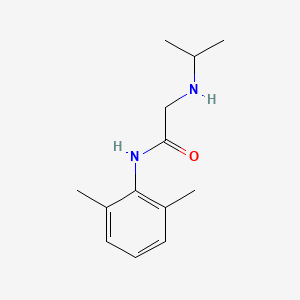
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
